

Acryloyl Chloride vs. Methacryloyl Chloride: A Comparative Guide to Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methacryloyl chloride*

Cat. No.: *B116700*

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In the landscape of polymer chemistry and organic synthesis, acryloyl chloride and **methacryloyl chloride** serve as pivotal building blocks for the introduction of acrylate and methacrylate functionalities. While structurally similar, the presence of a single methyl group in **methacryloyl chloride** introduces significant differences in their reactivity, influencing their applications in research, drug development, and materials science. This guide provides an objective comparison of their performance, supported by available experimental data and detailed methodologies.

Structural and Physicochemical Properties

The primary distinction between acryloyl chloride and **methacryloyl chloride** lies in the substituent at the α -carbon. Acryloyl chloride possesses a vinyl proton, whereas **methacryloyl chloride** features a methyl group at this position. This seemingly minor difference has a profound impact on the electronic and steric environment of the molecule.

Property	Acryloyl Chloride	Methacryloyl Chloride	Reference
CAS Number	814-68-6	920-46-7	[1] [2]
Molecular Formula	C ₃ H ₃ ClO	C ₄ H ₅ ClO	[1] [2]
Molecular Weight	90.51 g/mol	104.53 g/mol	[1] [2]
Boiling Point	75 °C	95-96 °C	[1] [2]
Density	1.119 g/cm ³	1.07 g/cm ³	[1] [2]

Reactivity: A Head-to-Head Comparison

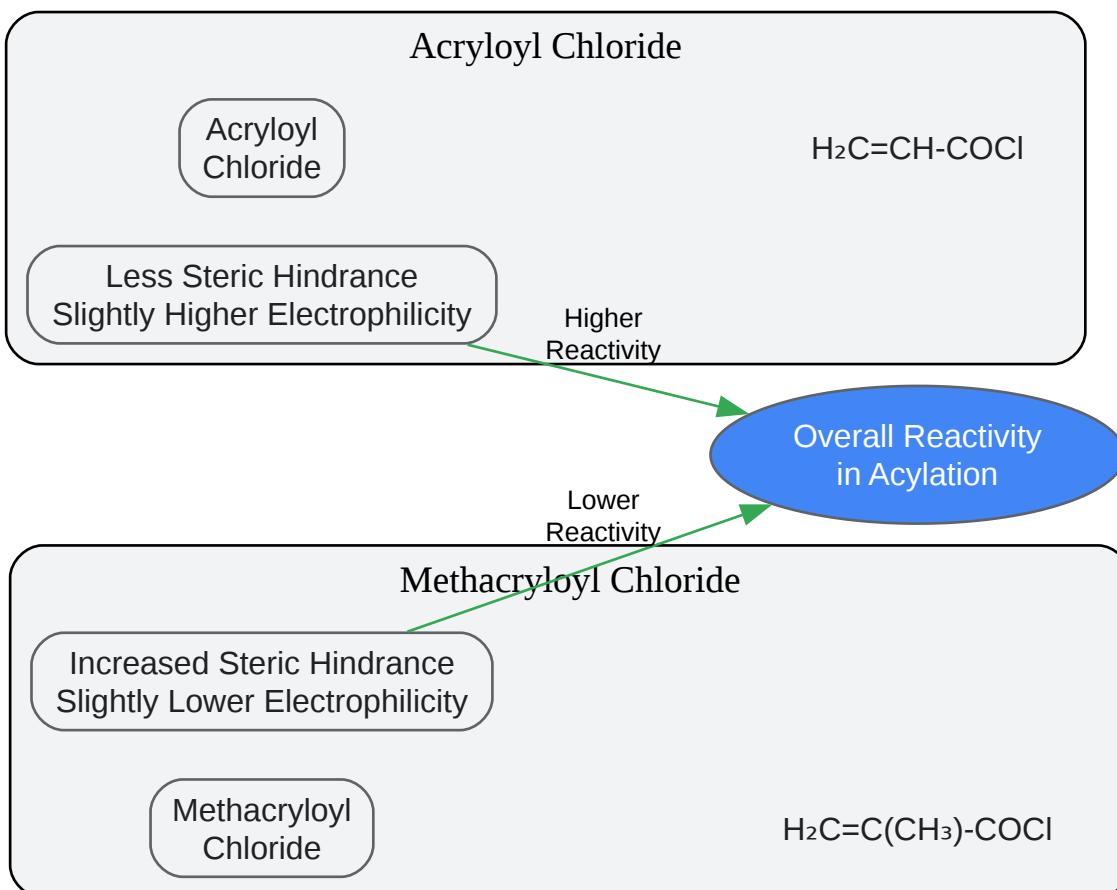
The reactivity of these acyl chlorides is predominantly governed by nucleophilic acyl substitution. The electrophilicity of the carbonyl carbon is a key determinant of the reaction rate.

Electronic and Steric Effects

The α -methyl group in **methacryloyl chloride** influences its reactivity in two primary ways:

- Electronic Effect: The methyl group is weakly electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to the vinyl proton in acryloyl chloride.
- Steric Effect: The bulkier methyl group provides greater steric hindrance around the carbonyl carbon, impeding the approach of nucleophiles.

These factors combine to make **methacryloyl chloride** generally less reactive than acryloyl chloride in nucleophilic acyl substitution reactions.[\[3\]](#)

[Click to download full resolution via product page](#)**Caption:** Impact of the α -substituent on reactivity.

Acylation Reactions

In reactions with nucleophiles such as amines and alcohols, acryloyl chloride is expected to react more rapidly than **methacryloyl chloride**. While specific kinetic data for a direct comparison is not readily available in the literature, qualitative observations suggest that reactions with **methacryloyl chloride** may require more forcing conditions (e.g., longer reaction times or higher temperatures) to achieve similar conversions to those with acryloyl chloride.^[4] For instance, it has been noted that **methacryloyl chloride** exhibits much lower reactivity with amides compared to amines.^[4]

Polymerization

Both monomers are key precursors for polymers. The reactivity difference also extends to their polymerization behavior. Acrylates, derived from acryloyl chloride, generally exhibit higher propagation rate constants in free-radical polymerization than methacrylates. This is attributed to the lower steric hindrance around the propagating radical and the greater resonance stabilization of the acrylate radical. Consequently, the polymerization of acryloyl chloride and its derivatives is often faster than that of their methacrylate counterparts.

Experimental Protocols

To empirically determine the relative reactivity of acryloyl chloride and **methacryloyl chloride**, a competitive acylation reaction can be performed.

Competitive Acylation with an Amine

Objective: To determine the relative reactivity of acryloyl chloride and **methacryloyl chloride** by reacting them simultaneously with a limited amount of a primary amine and quantifying the resulting amide products.

Materials:

- Acryloyl chloride
- **Methacryloyl chloride**
- Aniline (or other primary amine)
- Triethylamine
- Anhydrous dichloromethane (DCM)
- Internal standard (e.g., dodecane)
- Saturated aqueous sodium bicarbonate
- Anhydrous sodium sulfate

Procedure:

- Preparation of Stock Solutions:

- Prepare 1.0 M stock solutions of acryloyl chloride, **methacryloyl chloride**, and triethylamine in anhydrous DCM.
- Prepare a 0.4 M stock solution of aniline in anhydrous DCM.
- Prepare a 0.1 M stock solution of the internal standard in anhydrous DCM.

- Reaction Setup:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 1.0 mL of the acryloyl chloride stock solution (1.0 mmol) and 1.0 mL of the **methacryloyl chloride** stock solution (1.0 mmol).
- Add 1.5 mL of the triethylamine stock solution (1.5 mmol) and 5.0 mL of anhydrous DCM.
- Cool the mixture to 0 °C in an ice bath.

- Reaction:

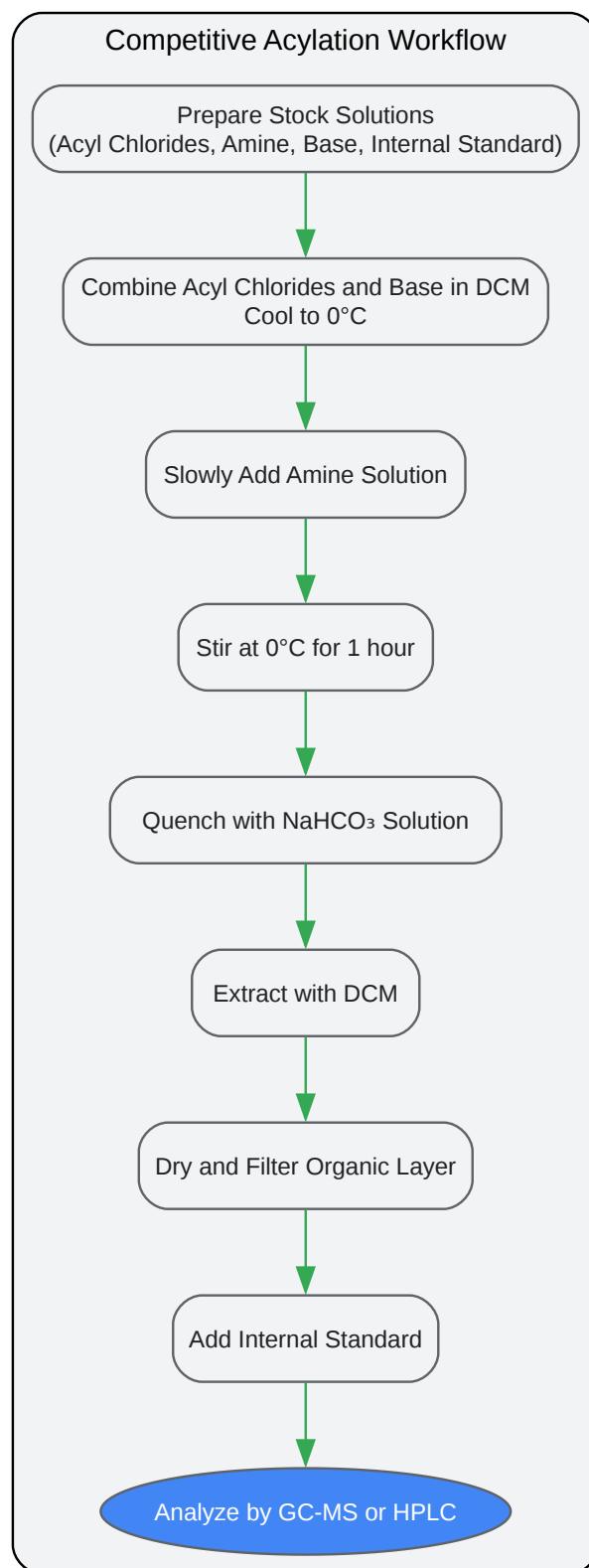
- While stirring vigorously, slowly add 1.0 mL of the aniline stock solution (0.4 mmol) dropwise over 5 minutes. The substoichiometric amount of the amine ensures competition.
- Allow the reaction to stir at 0 °C for 1 hour.

- Workup and Sample Preparation:

- Quench the reaction by adding 10 mL of a saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- To the filtered organic solution, add 1.0 mL of the internal standard stock solution.

- Analysis:

- Analyze the resulting solution by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the relative amounts of the acrylanilide and methacrylanilide products. The ratio of the products will be indicative of the relative reactivity of the two acyl chlorides.[\[5\]](#)



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Caption: Experimental workflow for competitive acylation.

Reaction Mechanisms

The fundamental reaction mechanism for both acryloyl chloride and **methacryloyl chloride** with nucleophiles is nucleophilic acyl substitution.



Nucleophilic Attack

[Tetrahedral Intermediate]

Elimination of Cl^-



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Caption: General mechanism of nucleophilic acyl substitution.

This two-step process involves:

- Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
- Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

Conclusion

In summary, while both acryloyl chloride and **methacryloyl chloride** are highly effective reagents for introducing acryloyl and methacryloyl functionalities, their reactivity profiles are distinct. Acryloyl chloride is the more reactive of the two due to lesser steric hindrance and slightly higher electrophilicity of the carbonyl carbon. This higher reactivity can be advantageous for rapid reactions but may also lead to a higher propensity for side reactions and polymerization. Conversely, the lower reactivity of **methacryloyl chloride** can offer better

control in certain synthetic applications. The choice between these two reagents should, therefore, be guided by the specific requirements of the target molecule and the desired reaction kinetics. For applications in drug development, particularly in the design of covalent inhibitors, the nuanced reactivity differences can be exploited to fine-tune the binding affinity and selectivity of the therapeutic agent.

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